molecular formula C12H12INS B13256271 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Cat. No.: B13256271
M. Wt: 329.20 g/mol
InChI Key: PVOVNEMALHAGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline ( 1039958-99-0) is a chemical compound with the molecular formula C12H12INS and a molecular weight of 329.20 g/mol [ ]. This aniline derivative features a thiophene ring and an iodine substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The primary research application of this compound is in the field of immunology and oncology, specifically in the development of inhibitors for the haem enzyme indoleamine 2,3-dioxygenase 1 (IDO1) [ ]. IDO1 catalyzes the rate-limiting step of tryptophan metabolism in the kynurenine pathway, and its expression in cancer cells can suppress the immune response, allowing tumors to evade immune detection [ ]. Small-molecule IDO1 inhibitors are therefore a major focus in anti-cancer immunotherapy research. Compounds with structures that include a haem-binding moiety, like the one found in this aniline derivative, are investigated for their ability to bind the ferric form of the enzyme (as Type III inhibitors) and block its activity, potentially restoring the immune system's ability to fight cancer [ ]. This product is offered in high purity (95% to 99%) and is available for research purposes from various global suppliers [ ]. It is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H12INS

Molecular Weight

329.20 g/mol

IUPAC Name

3-iodo-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H12INS/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3

InChI Key

PVOVNEMALHAGBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

General Synthetic Strategy

The synthesis of this compound generally involves three key steps:

Stepwise Synthetic Routes

Synthesis of N-[1-(Thiophen-2-yl)ethyl]aniline
  • Starting materials : Aniline and 1-(thiophen-2-yl)ethyl halide or ketone derivatives.
  • Method : Nucleophilic substitution or reductive amination.
  • Typical conditions : Reaction of aniline with 1-(thiophen-2-yl)ethyl bromide or acetylthiophene derivatives in the presence of catalytic acid or base, often under reflux in solvents such as ethanol or isopropanol.

For example, 2-acetylthiophene can be converted into 1-(thiophen-2-yl)ethylamine derivatives by reaction with dimethylamine hydrochloride and paraformaldehyde under acidic reflux conditions, yielding intermediates suitable for further functionalization.

Iodination at the 3-Position of Aniline Ring
  • Reagents : Iodine sources such as iodine (I2) or N-iodosuccinimide (NIS).
  • Catalysts : Acidic or Lewis acid catalysts to facilitate electrophilic aromatic substitution.
  • Conditions : Controlled temperature to avoid over-iodination or side reactions.

The iodination typically targets the 3-position of the aniline ring due to electronic directing effects of the amino substituent, which activates ortho and para positions but steric hindrance and reaction conditions favor the meta (3-) position for substitution with iodine.

Purification and Characterization
  • Purification : Recrystallization or chromatographic techniques.
  • Characterization : NMR, IR, Mass Spectrometry, and elemental analysis confirm the structure and purity.

Analysis of Preparation Methods

Reaction Yields and Conditions

A summary of reaction conditions and yields from related thiophene and aniline derivatives synthesis is presented in the following table, illustrating typical parameters relevant to the preparation of the target compound:

Step Reaction Type Conditions Solvent(s) Yield (%) Notes
1 Reductive amination of 2-acetylthiophene with aniline Reflux, acidic medium, 6-8 hours Ethanol, isopropanol 73-94 Use of paraformaldehyde and dimethylamine hydrochloride as amine source
2 Electrophilic iodination Room temperature to mild heating Acetic acid or dichloromethane 70-85 Controlled stoichiometry to avoid polyiodination
3 Purification Filtration, recrystallization Ethanol, acetone - Ensures removal of unreacted iodine and side products

Mechanistic Insights

  • The reductive amination step proceeds via formation of an iminium intermediate from the ketone and amine, followed by reduction to the amine.
  • The iodination step is governed by electrophilic aromatic substitution, where the amino group directs the iodine to the meta position due to resonance and steric factors.
  • Reaction parameters such as pH, temperature, and solvent polarity significantly influence regioselectivity and yield.

Challenges and Optimization

  • Selectivity : Achieving selective mono-iodination at the 3-position requires careful control of iodine equivalents and reaction time.
  • Reactivity of thiophene : The thiophene ring can be sensitive to harsh conditions; mild iodination conditions are preferred.
  • Purity : Side reactions such as over-iodination or oxidation can complicate purification.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Yield (%) Remarks
Reductive amination 2-Acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, HCl, reflux in ethanol or isopropanol 73-94 High yields; key step for N-substitution
Electrophilic iodination Iodine or N-iodosuccinimide, acid catalyst, mild heating or room temp 70-85 Selective iodination at 3-position
Purification Recrystallization or chromatography - Ensures purity and removal of side products

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming N-[1-(thiophen-2-yl)ethyl]aniline.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: N-[1-(thiophen-2-yl)ethyl]aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and iodine atom can play crucial roles in binding to these targets and exerting biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a. Halogen vs. Alkynyl Substituents

  • 3-Ethynyl-N-(thiophen-2-ylmethyl)aniline (C₁₃H₁₁NS, 95% purity) replaces iodine with an ethynyl group. However, the absence of iodine reduces its utility in cross-coupling reactions, a key application for iodinated aromatics .
  • 4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline (C₁₅H₁₂F₄INO, MW 425.2) features iodine at the para position and a fluorinated alkyl chain. The fluorine atoms increase lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications than the meta-iodinated target compound .

b. Thiophene Modifications

  • 3,5-Dimethoxy-N-[(1S)-1-(thiophen-2-yl)propyl]aniline (C₁₅H₁₉NO₂S, MW 277.38) introduces methoxy groups at positions 3 and 5 of the aniline ring. These electron-donating groups enhance nucleophilicity, contrasting with the electron-withdrawing iodine in the target compound. The chiral (S)-propyl group may improve enantioselective interactions in drug design .

c. Functional Group Additions

  • N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline incorporates a phosphoryl group and a trifluoromethyl substituent. The phosphoryl group enables coordination to metal catalysts, while the CF₃ group strongly withdraws electrons, altering reactivity in nucleophilic aromatic substitutions .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Applications Reference
3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline C₁₂H₁₃INS 338.21 Iodo (meta), thiophene Medicinal chemistry, catalysis
3-Ethynyl-N-(thiophen-2-ylmethyl)aniline C₁₃H₁₁NS 213.30 Ethynyl, thiophene Materials science
4-Iodo-N-(tetrafluoro-phenoxypropyl)aniline C₁₅H₁₂F₄INO 425.20 Iodo (para), fluorine Pharmaceuticals
3,5-Dimethoxy-N-[(1S)-propyl]aniline C₁₅H₁₉NO₂S 277.38 Methoxy, chiral propyl Enantioselective synthesis

Biological Activity

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological interactions, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H12_{12}I N
  • Molecular Weight : Approximately 329.20 g/mol
  • Functional Groups : An iodine atom, an aniline moiety, and a thiophene ring.

The presence of the iodine atom enhances the compound's reactivity, while the thiophene ring contributes unique electronic properties that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Electrophilic Aromatic Substitution : Iodination of N-[1-(thiophen-2-yl)ethyl]aniline using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
  • Optimization Techniques : Industrial methods may utilize continuous flow reactors to improve yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
Escherichia coli0.5 mg/mL22
Staphylococcus aureus0.7 mg/mL24
Klebsiella pneumoniae0.6 mg/mL25

These results suggest that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated its cytotoxic effects:

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-231 (breast)15Induction of apoptosis
SK-Hep-1 (liver)20Inhibition of cell proliferation
NUGC-3 (gastric)18Modulation of signaling pathways

The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and modulation of key signaling pathways involved in cell growth and survival .

Case Studies

Several studies have highlighted the biological activity of thiophene derivatives, including this compound:

  • Study on NMDA Receptor Antagonists : Research showed that thiophene derivatives can act as selective antagonists for NMDA receptors, which are implicated in neurodegenerative diseases. The incorporation of thiophene rings led to improved binding affinities compared to traditional compounds .
  • Antimicrobial Efficacy Assessment : A comparative study indicated that derivatives like this compound outperformed standard antibiotics against resistant bacterial strains, showcasing its potential as a lead compound in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.